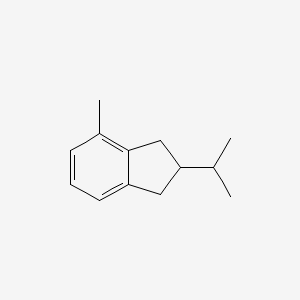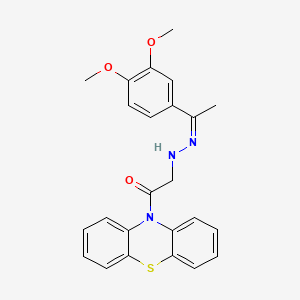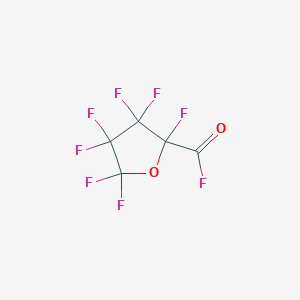
2-Furancarbonyl fluoride, 2,3,3,4,4,5,5-heptafluorotetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Furancarbonyl fluoride, 2,3,3,4,4,5,5-heptafluorotetrahydro- is a fluorinated organic compound It is characterized by the presence of a furan ring substituted with multiple fluorine atoms and a carbonyl fluoride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarbonyl fluoride, 2,3,3,4,4,5,5-heptafluorotetrahydro- typically involves the fluorination of a furan derivative. One common method is the reaction of 2-furoic acid with thionyl chloride to form 2-furoyl chloride, followed by fluorination using a fluorinating agent such as cobalt trifluoride or elemental fluorine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of fluorinating agents and maintaining stringent safety protocols due to the reactive nature of the intermediates and products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Furancarbonyl fluoride, 2,3,3,4,4,5,5-heptafluorotetrahydro- can undergo various types of chemical reactions, including:
Nucleophilic substitution: The carbonyl fluoride group can be a site for nucleophilic attack, leading to the formation of various derivatives.
Oxidation and reduction: The furan ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Addition reactions: Fluorinated compounds can undergo addition reactions with various reagents, leading to the formation of new carbon-fluorine bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a furanone compound.
Wissenschaftliche Forschungsanwendungen
2-Furancarbonyl fluoride, 2,3,3,4,4,5,5-heptafluorotetrahydro- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Potential use in the development of fluorinated biomolecules with enhanced stability and bioavailability.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceuticals, particularly those requiring fluorine substitution for improved efficacy.
Wirkmechanismus
The mechanism of action of 2-Furancarbonyl fluoride, 2,3,3,4,4,5,5-heptafluorotetrahydro- involves its reactivity due to the presence of the carbonyl fluoride group and multiple fluorine atoms. The carbonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. The fluorine atoms can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Furancarbonyl chloride: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.
Glycidyl 2,2,3,3,4,4,5,5-octafluoropentyl ether: Another fluorinated compound with different functional groups and applications.
2,3,5-Trifluoropyridine-4-carboxylic acid: A fluorinated pyridine derivative with distinct chemical properties and uses.
Uniqueness
2-Furancarbonyl fluoride, 2,3,3,4,4,5,5-heptafluorotetrahydro- is unique due to its combination of a furan ring with extensive fluorination and a carbonyl fluoride group. This combination imparts specific reactivity and stability characteristics that are valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
65601-73-2 |
|---|---|
Molekularformel |
C5F8O2 |
Molekulargewicht |
244.04 g/mol |
IUPAC-Name |
2,3,3,4,4,5,5-heptafluorooxolane-2-carbonyl fluoride |
InChI |
InChI=1S/C5F8O2/c6-1(14)2(7)3(8,9)4(10,11)5(12,13)15-2 |
InChI-Schlüssel |
MIZSMKCPWXLIOF-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C1(C(C(C(O1)(F)F)(F)F)(F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Methoxyphenyl)methyl]-5-nitroisoquinolin-1(2H)-one](/img/structure/B14480690.png)

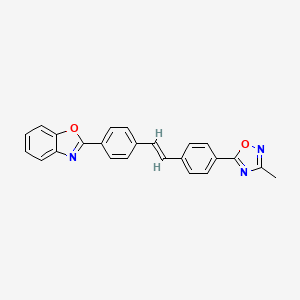
![7,7-Dichloro-1-[(trimethylsilyl)oxy]bicyclo[3.2.0]heptan-6-one](/img/structure/B14480705.png)
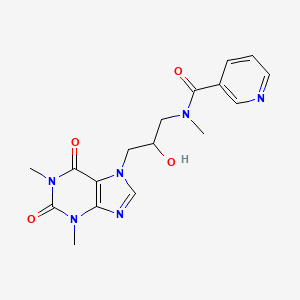
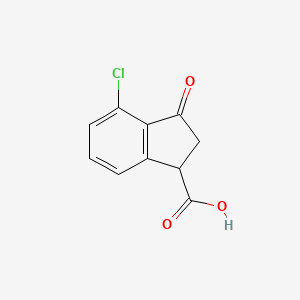
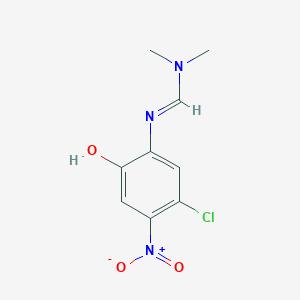
![3,7,8-Trimethyl-10-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14480725.png)
